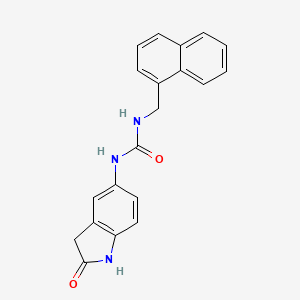
1-(Naphthalen-1-ylmethyl)-3-(2-oxoindolin-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Naphthalen-1-ylmethyl)-3-(2-oxoindolin-5-yl)urea, also known as NU6102, is a small molecule inhibitor of checkpoint kinase 1 (Chk1). Chk1 is a key regulator of the DNA damage response pathway, which is essential for maintaining genomic stability. Inhibition of Chk1 has been shown to sensitize cancer cells to DNA-damaging agents, making it a promising target for cancer therapy.
Aplicaciones Científicas De Investigación
Fluorescent Sensors for Metal Ions
1-(Naphthalen-1-ylmethyl)-3-(2-oxoindolin-5-yl)urea has been explored as a fluorescent sensor for detecting metal ions, particularly mercury (Hg2+). Tayade et al. (2014) designed a urea-linked dipodal naphthalene-based fluorescent receptor that selectively responds to Hg2+ among various surveyed metal ions. This receptor has applications in live cell imaging and in determining Hg2+ content in real water samples (Tayade et al., 2014). Similarly, Yang et al. (2006) synthesized a naphthalene derivative with urea groups for detecting copper (Cu2+) ratiometrically, demonstrating the high selectivity and potential application in sensing technology (Yang et al., 2006).
Detection of Anions
This compound has also been utilized in developing sensors for anions. Thangadurai et al. (2013) synthesized a receptor using fluorenone and naphthalene moieties that exhibited colorimetric sensing properties for fluoride and pyrophosphate, distinguishing these anions from others (Thangadurai et al., 2013).
Structural and Conformational Studies
Conformational adjustments and self-assembly of related compounds have been a subject of interest. Baruah et al. (2023) and Phukan et al. (2016) discussed the structural characterization and photoluminescence of salts of urea and thiourea derivatives. These studies highlight the potential of such compounds in material science and crystal engineering (Baruah et al., 2023), (Phukan et al., 2016).
Biomarker Analysis
Research by Sams (2017) highlighted the use of urinary naphthol as a biomarker for assessing occupational and environmental exposure, demonstrating the relevance of naphthalene derivatives in environmental and health studies (Sams, 2017).
Drug Development
In pharmaceutical research, derivatives of this compound have been investigated. Regan et al. (2003) reported on the structure-activity relationships of a specific inhibitor of p38alpha MAP kinase, highlighting the potential medicinal applications of naphthalene-based urea derivatives (Regan et al., 2003).
Propiedades
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-(2-oxo-1,3-dihydroindol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-19-11-15-10-16(8-9-18(15)23-19)22-20(25)21-12-14-6-3-5-13-4-1-2-7-17(13)14/h1-10H,11-12H2,(H,23,24)(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEPKMYCPUMWRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-ylmethyl)-3-(2-oxoindolin-5-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzamide](/img/structure/B2923568.png)
![4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2923573.png)
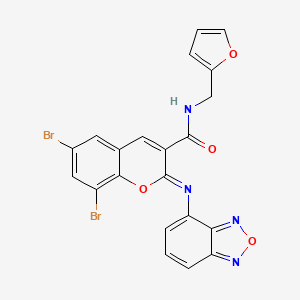
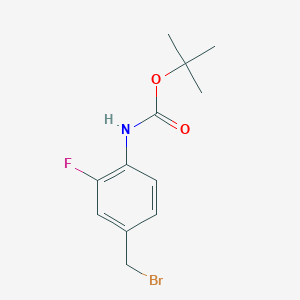
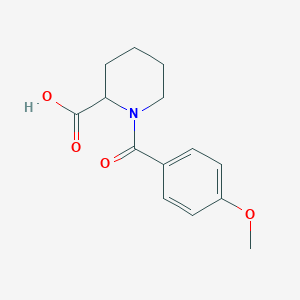
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2923578.png)
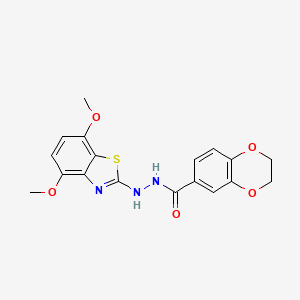
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2923580.png)
![1-(4-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2923581.png)
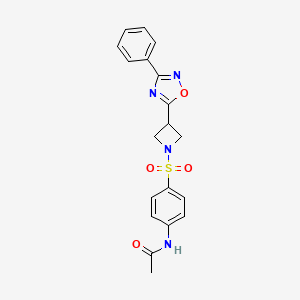

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2923586.png)

![1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride](/img/no-structure.png)